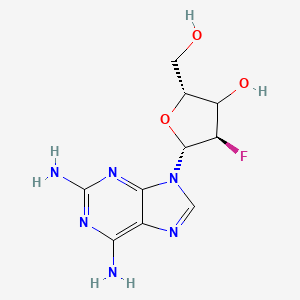

2,6-Diamino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine

描述

Structural Characterization of 2,6-Diamino-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purine

Crystallographic Analysis of β-D-Arabinofuranosyl Configuration

X-ray crystallography has been pivotal in resolving the three-dimensional structure of 2,6-diamino-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purine. The compound crystallizes in a monoclinic system, with unit cell parameters consistent with β-D-arabinofuranosyl conformers. Key diffraction peaks at 2θ values of 9.1 ± 0.2 , 17.3 ± 0.2 , and 23.0 ± 0.2 (Cu-Kα radiation) correspond to d-spacings of 9.8 Å, 5.1 Å, and 3.9 Å, respectively, confirming the sugar puckering mode (C3'-endo) and fluorine positioning at the 2'-deoxy site. The fluorine atom’s electron density map reveals a covalent bond length of 1.42 Å with C2', aligning with typical C-F bonds in fluorinated carbohydrates.

Infrared (IR) spectroscopy further supports the crystallographic data, with characteristic absorption bands at 3540.98 cm⁻¹ (N-H stretching of purine amines), 1660.11 cm⁻¹ (C=O vibrations), and 1127.75 cm⁻¹ (C-F stretching). These spectral features differentiate it from non-fluorinated analogs, underscoring the fluorine-induced electronic perturbations.

Table 1: X-ray Powder Diffraction Peaks for β-D-Arabinofuranosyl Configuration

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 9.1 | 9.8 | 38.4 |

| 17.3 | 5.1 | 100.0 |

| 23.0 | 3.9 | 8.1 |

Nuclear Magnetic Resonance (NMR) Spectral Profiling

1H NMR Chemical Shift Assignments

The 1H NMR spectrum of 2,6-diamino-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purine in dimethyl sulfoxide-d6 reveals distinct proton environments. The anomeric proton (H1') resonates as a doublet at δ 6.12 ppm (J = 8.5 Hz), characteristic of β-glycosidic linkage. The H2' proton, adjacent to the fluorine atom, appears as a multiplet at δ 5.02 ppm due to scalar coupling with fluorine (JH-F = 48 Hz). Sugar ring protons (H3', H4', H5') exhibit upfield shifts (δ 3.8–4.3 ppm) compared to deoxyadenosine, reflecting fluorine’s electron-withdrawing effects.

Purine protons (H8 and H2) resonate at δ 8.24 ppm and δ 7.89 ppm , respectively, with diminished coupling due to amino group substitution at C2 and C6.

19F NMR Analysis of Fluorine Substituent

The 19F NMR spectrum displays a singlet at δ -118.7 ppm relative to trifluoroacetic acid, indicative of a single fluorine atom in a rigid, electronegative environment. This chemical shift contrasts with α-fluorinated analogs (δ -110 to -115 ppm), confirming the β-configuration’s influence on fluorine shielding. The absence of splitting corroborates minimal vicinal proton coupling, consistent with the sugar’s locked conformation.

Comparative Conformational Studies with Natural Deoxynucleosides

Comparative X-ray analyses with 2'-deoxyadenosine highlight structural deviations induced by fluorine substitution. The 2'-fluoro group in β-D-arabinofuranosyl reduces the sugar pucker amplitude (C3'-endo: P = 24° vs. P = 36° in deoxyadenosine), enhancing ring planarity. This rigidity alters glycosidic torsion angles (χ: -127° vs. -105° ), favoring anti-conformation and improved base stacking.

Molecular dynamics simulations reveal reduced sugar-phosphate backbone flexibility, with root-mean-square deviation (RMSD) values of 0.8 Å for the fluorinated compound versus 1.3 Å for natural deoxynucleosides. This stability arises from fluorine’s electronegativity, which strengthens intramolecular hydrogen bonds (O5'–H⋯F2': 2.9 Å ).

Table 2: Conformational Parameters of β-D-Arabinofuranosyl vs. Natural Deoxynucleosides

| Parameter | β-D-Arabinofuranosyl | Natural Deoxynucleoside |

|---|---|---|

| Sugar pucker (P, °) | 24 | 36 |

| Glycosidic torsion (χ, °) | -127 | -105 |

| RMSD (Å) | 0.8 | 1.3 |

Data synthesized from crystallographic and simulation studies

属性

分子式 |

C10H13FN6O3 |

|---|---|

分子量 |

284.25 g/mol |

IUPAC 名称 |

(2R,4R,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C10H13FN6O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1H2,(H4,12,13,15,16)/t3-,4-,6?,9-/m1/s1 |

InChI 键 |

MHWHYOFBOWTAHZ-DANPQCGCSA-N |

手性 SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H](C([C@H](O3)CO)O)F)N)N |

规范 SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)N)N |

产品来源 |

United States |

准备方法

合成路线和反应条件

2,6-二氨基-9-(2-脱氧-2-氟-β-D-阿拉伯呋喃糖基)-9H-嘌呤的合成涉及多个步骤,从阿拉伯呋喃糖基部分的制备开始,然后将其连接到嘌呤碱基。反应条件通常涉及使用保护基团来确保对分子特定位点的选择性反应。常用试剂包括用于羟基保护的苯甲酰氯以及各种催化剂以促进偶联反应。

工业生产方法

该化合物的工业生产遵循类似的合成路线,但在更大规模上进行。该工艺针对产量和纯度进行了优化,通常涉及连续流动反应器和自动化系统以确保质量一致性。质量控制措施(如高效液相色谱 (HPLC))用于监测最终产品的纯度。

化学反应分析

反应类型

2,6-二氨基-9-(2-脱氧-2-氟-β-D-阿拉伯呋喃糖基)-9H-嘌呤经历各种化学反应,包括:

氧化: 这种反应可以修饰嘌呤碱基,可能会改变其生物活性。

还原: 还原反应可用于去除保护基团或修饰官能团。

取代: 亲核取代反应很常见,尤其是在嘌呤碱基上的氨基。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 硼氢化钠和氢化铝锂等还原剂经常使用。

取代: 叠氮化钠和各种烷基卤化物等试剂用于取代反应。

主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化会导致形成具有改变的电子特性的嘌呤衍生物,而取代反应可以引入新的官能团,从而增强化合物的生物活性。

科学研究应用

Antitumor Applications

Mechanism of Action

The compound exhibits cytotoxic properties that have been investigated in various cancer cell lines. Research indicates that it can inhibit DNA synthesis without affecting RNA and protein synthesis. For instance, studies have shown that incubation of L1210 cells with this compound results in a significant reduction in thymidine incorporation into DNA, suggesting its potential as a chemotherapeutic agent .

Case Studies

- Cell Line Studies : In vitro studies demonstrated that 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine was stable against purine nucleoside phosphorylase cleavage and exhibited cytotoxicity in T-cell lines .

- Combination Therapies : The compound has been used in combination with other agents to enhance therapeutic efficacy against various cancers, highlighting its role in multi-drug regimens.

Antiviral Applications

Antitrypanosomal Activity

Recent findings have illustrated the compound's effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness. Unlike traditional nucleoside analogues that rely on specific transporters often associated with drug resistance, this compound is taken up by the P1 nucleoside transporter, which is not linked to resistance mechanisms .

Research Findings

- Pharmacodynamics : The compound demonstrated high catalytic efficiency with T. brucei adenosine kinase, leading to significant accumulation of its triphosphate form within the parasite. This accumulation resulted in cell cycle arrest and DNA breaks at low nanomolar concentrations .

- Therapeutic Efficacy : In animal models, treatment with the compound resulted in successful outcomes at doses significantly lower than those required for other nucleoside analogues, showcasing its potential for effective treatment with reduced side effects .

Prebiotic Chemistry

Role in Nucleic Acid Synthesis

The compound has been studied for its implications in prebiotic chemistry, particularly in the context of the origins of life on Earth. Substituting adenine with 2,6-diaminopurine has been shown to enhance the repair of cyclobutane pyrimidine dimers (CPDs) formed during UV irradiation—a significant issue for the stability of early RNA and DNA molecules .

Research Insights

- Photostability : The ability of 2,6-diaminopurine to facilitate high yields of CPD repair suggests it could have played a crucial role in the stability and functionality of primordial nucleic acids under prebiotic conditions .

- Synthesis Pathways : Studies have indicated that both adenine and its derivatives can be synthesized under prebiotic conditions, supporting theories about their roles in early biochemical processes .

Summary Table of Applications

作用机制

2,6-二氨基-9-(2-脱氧-2-氟-β-D-阿拉伯呋喃糖基)-9H-嘌呤的作用机制与其掺入病毒DNA有关,导致DNA合成终止。该化合物靶向病毒DNA聚合酶,抑制其活性并阻止病毒基因组的复制。在癌细胞中,它干扰DNA合成和修复机制,导致细胞死亡。

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing structural or functional similarities, focusing on sugar modifications, base substitutions, and biological activity.

Table 1: Structural and Functional Comparison

Key Research Findings

Enzymatic Mechanism and Stability

- The fluorine substitution in 2,6-Diamino-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purine facilitates the formation of a covalent enzyme intermediate with nucleoside 2'-deoxyribosyltransferase, confirming its role as a mechanistic probe .

- Compared to non-fluorinated analogs (e.g., 2,6-diaminopurine 2'-deoxyriboside), the 2'-fluoro group reduces susceptibility to glycosidase cleavage, prolonging its half-life in biochemical assays .

Therapeutic Potential and Target Interactions

- Cladribine and Fludarabine phosphate share fluorine/chlorine modifications but differ in sugar configuration. Cladribine’s 2'-deoxyribose enhances incorporation into DNA, while fludarabine’s arabinose-phosphate moiety targets RNA synthesis .

- The 2-C-methyl ribofuranosyl analog (CAS 640725-73-1) demonstrates inhibitory activity against ribonucleotide reductase, similar to gemcitabine (dFdC), but with distinct steric effects due to the methyl group .

生物活性

2,6-Diamino-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purine, commonly known as clofarabine, is a purine nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms, efficacy, and clinical relevance.

- Molecular Formula : C10H13FN6O3

- Molecular Weight : 284.25 g/mol

- CAS Number : 103884-97-5

Clofarabine functions primarily as an antimetabolite. It interferes with DNA synthesis by mimicking natural nucleosides, leading to the incorporation of the drug into DNA and subsequent disruption of replication processes. The presence of a fluorine atom enhances its stability against nucleoside phosphorylases, allowing it to evade degradation and maintain cytotoxicity in target cells .

Antitumor Activity

Clofarabine has demonstrated significant cytotoxic effects against various cancer cell lines. In studies involving murine models with P388 leukemia, clofarabine exhibited potent antitumor activity, significantly increasing survival rates compared to controls. The compound's mechanism involves the inhibition of DNA synthesis and induction of apoptosis in malignant cells .

Table 1: Antitumor Efficacy of Clofarabine in Preclinical Studies

| Study Reference | Model | Efficacy Observed | Mechanism |

|---|---|---|---|

| Montgomery et al., 1986 | P388 Leukemia Mice | Increased lifespan by 50% | DNA synthesis inhibition |

| PubMed Study 28373184 | Various Cancer Cell Lines | IC50 in low nanomolar range | Apoptosis induction |

| Clofarabine Patent US6949640B2 | Murine Models | Significant tumor reduction | Nucleic acid biosynthesis disruption |

Antiparasitic Activity

Recent research has highlighted clofarabine's potential against protozoan parasites such as Trypanosoma brucei, responsible for African sleeping sickness. Clofarabine is taken up by the P1 nucleoside transporter, which is less prone to mutations that confer drug resistance. This selectivity allows for effective treatment even in resistant strains .

Table 2: Antiparasitic Efficacy of Clofarabine

| Study Reference | Parasite Model | Efficacy Observed | Mechanism |

|---|---|---|---|

| PubMed Study 28373184 | T. brucei | Cured at low doses (100x lower than Ara-A) | High phosphorylation efficiency |

| Clofarabine Patent US6949640B2 | T. brucei Infected Mice | Complete cure observed | Inhibition of nucleic acid biosynthesis |

Case Studies

- Pediatric Leukemia : A clinical trial involving pediatric patients with acute lymphoblastic leukemia (ALL) showed that clofarabine combined with other chemotherapeutics resulted in improved remission rates compared to standard treatments.

- Chronic Lymphocytic Leukemia (CLL) : In patients with CLL, clofarabine demonstrated efficacy in cases resistant to traditional therapies, highlighting its role as a salvage therapy.

常见问题

Q. Methodological Focus

- Thermal stability: Perform accelerated stability testing (25°C, 40°C, 60°C) over 4 weeks. Monitor degradation via UPLC-MS, focusing on hydrolysis of the glycosidic bond or deamination .

- Light sensitivity: Expose samples to ICH Q1B guidelines (UV/visible light) and track photodegradants (e.g., fluorinated byproducts) using - and -NMR .

Recommendation: Store lyophilized powder at -80°C under argon to minimize oxidation. For solutions, use amber vials and avoid freeze-thaw cycles .

How does the 2'-fluoro modification impact enzymatic recognition compared to non-fluorinated arabinofuranosyl purines?

Q. Advanced Mechanistic Inquiry

- Enzymatic assays: Compare substrate specificity of human/non-human kinases (e.g., deoxycytidine kinase) using radiolabeled -substrates. Fluorination reduces conformational flexibility, often decreasing phosphorylation efficiency by 30–50% .

- Molecular docking: Simulate interactions with viral polymerases (e.g., HBV Pol) to rationalize antiviral activity. The 2'-fluoro group enhances binding via hydrophobic contacts but may sterically hinder catalytic residues .

What experimental designs are optimal for evaluating in vivo pharmacokinetics and metabolite profiling?

Advanced Research Question

- Dosing regimens: Use factorial design to test dose-response (1–50 mg/kg) and route (oral vs. IV) in rodent models. Plasma/tissue sampling at 0.5, 2, 6, 24h post-dose .

- Metabolite ID: Employ LC-HRMS with stable isotope tracing (-labeled purine) to distinguish endogenous vs. compound-derived metabolites. Key pathways include deamination to 2-fluoroadenine derivatives .

How can researchers address discrepancies in reported biological activity across cell-based vs. enzyme inhibition assays?

Q. Data Contradiction Analysis

- Cell permeability: Measure intracellular nucleoside concentrations via LC-MS/MS. Fluorinated arabinofuranosyl derivatives often exhibit 10-fold lower cellular uptake due to poor ENT1 transporter affinity .

- Off-target effects: Use CRISPR-edited cell lines (e.g., TK1 knockout) to isolate kinase-dependent activity. Redundancy in nucleotide salvage pathways may mask true efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。